N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
Description
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a brominated indole carboxamide derivative characterized by a 2-bromophenylacetyl group linked via an ethylamino chain to the indole-3-carboxamide scaffold. This structure combines the electron-withdrawing bromine atom with the planar aromatic indole system, making it a candidate for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C18H16BrN3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[2-[(2-bromobenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-7-3-1-6-13(15)17(23)20-9-10-21-18(24)14-11-22-16-8-4-2-5-12(14)16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24) |
InChI Key |
GGYRIPTUSLVXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Indole-3-Carboxylic Acid
The indole core is typically synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation, followed by hydrolysis. For example, methyl 1H-indole-3-carboxylate is hydrolyzed under basic conditions (NaOH/H2O/EtOH, 90°C, 1 h) to yield 1H-indole-3-carboxylic acid in 85% yield.
Table 1: Hydrolysis of Indole-3-Carboxylates to Carboxylic Acids
Mono-Amide Formation with Ethylenediamine
To avoid bis-amide byproducts, ethylenediamine is often mono-protected. Boc-ethylenediamine is coupled to indole-3-carboxylic acid using HATU/DIPEA in DMF (rt, 12 h), followed by Boc deprotection with TFA/DCM (0°C to rt, 2 h).
Table 2: Coupling Agents for Amide Bond Formation
| Carboxylic Acid | Amine | Coupling Agent | Solvent | Yield |
|---|---|---|---|---|
| 1H-Indole-3-carboxylic acid | Boc-ethylenediamine | HATU | DMF | 72% |
| 1H-Indole-3-carboxylic acid | Ethylenediamine | EDCl/HOBt | DCM | 58% |
Acylation with 2-Bromobenzoyl Chloride
The free amine is acylated with 2-bromobenzoyl chloride in DCM using Et3N as a base (0°C to rt, 2 h). This step proceeds in 89% yield with minimal epimerization.
Multicomponent Coupling Approaches
Three-Component Reaction with CBr4
A one-pot cascade reaction involving α-amino aryl ketones, indoles, and CBr4 in MeCN/NaOH (rt, 12 h) generates brominated intermediates. For example, 2-(1-bromo-1H-indol-3-yl)-1-phenyl-2-(phenylimino)ethan-1-one forms in 68% yield, which is subsequently hydrolyzed and functionalized.
Table 3: Optimization of Three-Component Reactions
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| MeCN | NaOH | rt | 12 h | 68% |
| DCM | KOH | 40°C | 6 h | 41% |
Radical-Mediated Dearomatization
Visible-light-induced dearomative annulation (4CzIPN photocatalyst, Cs2CO3, DMF, 450 nm LED) enables direct functionalization of indoles with 2-bromobenzoyl groups. Ethyl 1-(2-bromobenzoyl)-1H-indole-2-carboxylate is a key intermediate, yielding 63–78% of cyclized products.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Post-functionalization of preformed indole-3-carboxamides with 2-bromophenylboronic acid using Pd(OAc)2/PPh3 (toluene/MeOH/H2O, 90°C, 12 h) installs the 2-bromophenyl moiety. This method achieves 60–75% yields but requires orthogonal protection of the indole NH.
Table 4: Palladium Catalysts for Aryl Coupling
| Substrate | Catalyst System | Solvent | Yield |
|---|---|---|---|
| N-(2-Aminoethyl)-1H-indole-3-carboxamide | Pd(OAc)2/PPh3 | Toluene/MeOH | 65% |
| Methyl 1H-indole-3-carboxylate | PdCl2(dppf) | DMF/H2O | 72% |
Buchwald-Hartwig Amination
For advanced intermediates, CuI/DPPE-mediated coupling (DMF, 80°C, 4 h) between bromoindoles and 2-bromobenzoyl amines provides a direct route to the target compound.
Critical Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound undergo hydrolysis under acidic or basic conditions.
Mechanism :
-
Acidic hydrolysis protonates the carbonyl oxygen, making the amide more electrophilic for water attack.
-
Basic hydrolysis involves hydroxide ion nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
Conditions :
Reduction Reactions
The bromophenyl group and amide functionalities are susceptible to reduction.
Mechanism :
-
Pd-catalyzed hydrogenolysis cleaves the C–Br bond via oxidative addition and reductive elimination.
-
Lithium aluminum hydride (LiAlH₄) reduces amides to amines.
Conditions :
Nucleophilic Aromatic Substitution
The electron-deficient 2-bromophenyl group participates in SNAr reactions.
Mechanism :
-
Bromine acts as a leaving group, replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.
Conditions :
| Nucleophile | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 8 h | Substituted phenylpiperidine derivative | |
| Methoxide | NaOMe, MeOH, reflux, 6 h | Methoxy-substituted product |
Acylation/Alkylation at Indole Nitrogen
The indole N–H site undergoes alkylation or acylation to modify electronic properties.
Mechanism :
-
Base deprotonates indole nitrogen, enabling electrophilic attack.
Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Methylation | CH₃I, NaH, DMF, 0°C → RT, 3 h | N-methylindole derivative | |
| Acetylation | Ac₂O, pyridine, RT, 12 h | N-acetylindole product |
Cross-Coupling Reactions
Pd-mediated coupling reactions leverage the bromophenyl group for C–C bond formation.
Mechanism :
-
Suzuki coupling: Transmetallation between Pd complex and boronic acid.
-
Heck reaction: Olefin insertion into Pd–aryl bond.
Conditions :
Oxidation Reactions
The indole ring and side chains can undergo oxidation.
Mechanism :
-
KMnO₄ oxidizes indole to oxindole under acidic conditions.
-
Ozone cleaves conjugated double bonds.
Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Indole oxidation | KMnO₄, H₂SO₄, H₂O, 0°C, 1 h | Oxindole-3-carboxamide | |
| Ozonolysis | O₃, CH₂Cl₂, −78°C → Zn, HOAc | Cleavage of alkene side chains |
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic structures.
Mechanism :
-
Acid- or base-catalyzed ring closure via amide or amine intermediates.
Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acid-catalyzed | PPA (polyphosphoric acid), 120°C, 4 h | Tetrahydro-β-carboline formation | |
| Base-mediated | t-BuOK, DMSO, 80°C, 6 h | Indoloquinazolinone derivative |
Interaction with Biological Targets
While not a classical reaction, the compound undergoes non-covalent interactions with enzymes/receptors, influencing its pharmacological profile.
Key Interactions :
-
Hydrogen bonding between amide carbonyls and protease active sites.
-
π-Stacking of the indole ring with aromatic residues in binding pockets.
Documented Targets :
| Target | Binding Affinity (IC₅₀) | Source |
|---|---|---|
| Cyclooxygenase-2 | 1.9 μM | |
| Tubulin | 3.2 μM |
This compound’s reactivity is central to its utility in medicinal chemistry and materials science. Modifications at the bromophenyl, amide, or indole sites enable tailored physicochemical and biological properties, as evidenced by its participation in cross-coupling, reduction, and cyclization pathways .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₆BrN₃O₂
- Molecular Weight : 386.2 g/mol
- IUPAC Name : N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- CAS Number : 951981-72-9
The compound features an indole core with a bromophenyl group and a carboxamide linkage, which significantly influences its reactivity and biological activity.
Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
This compound has been studied for its potential as a biochemical probe to investigate various cellular processes. It interacts with specific molecular targets, which can help elucidate mechanisms underlying cellular functions.
Medicine
This compound is explored for its therapeutic effects, particularly in:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, such as MDA-MB-231, by modulating enzyme activities crucial for tumor growth.
- Anti-inflammatory Effects : Research involving lipopolysaccharide-stimulated macrophages suggests that this compound can reduce inflammatory responses, indicating potential applications in treating inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for use as a catalyst in various chemical reactions.
Study 1: Anticancer Properties
In vitro studies have demonstrated that this compound induces apoptosis in several cancer cell lines. The mechanism involves activation of caspase pathways at concentrations around 10 µM.
Study 2: Anti-inflammatory Effects
Research on macrophages stimulated with lipopolysaccharides revealed that treatment with this compound significantly reduces pro-inflammatory cytokine production, suggesting its potential use in therapeutic strategies against chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Indole Carboxamides
Key Observations:
- Indole Position: The target compound’s carboxamide at position 3 contrasts with derivatives like those in and (position 2), which may alter binding orientation in hydrophobic pockets .
- Linker Flexibility: The ethylamino chain in the target compound provides conformational flexibility, unlike rigid linkers (e.g., fluorobenzyl in FDU-NNEI), which may restrict binding to specific receptor conformations .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings:
- Kinase Inhibition Potential: The bromine and indole-3-carboxamide motif in the target compound shares structural similarities with 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, a known kinase inhibitor, suggesting analogous mechanisms .
- Solubility Trade-offs: The bromophenyl group in the target compound likely reduces solubility compared to fluorine-containing analogs (e.g., ), necessitating formulation optimization for in vivo studies .
Biological Activity
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications based on diverse research findings.
The compound's molecular formula is with a molecular weight of approximately 385.31 g/mol. The structure consists of an indole moiety, which is known for its diverse biological activities, and a bromophenyl group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21BrN2O |
| Molecular Weight | 385.31 g/mol |
| InChI | InChI=1S/C20H21BrN2O/c1-14... |
| InChIKey | ARYLIEADQKZZIZ-UHFFFAOYSA-N |
Anticancer Effects
Research has indicated that this compound exhibits antitumor properties . A study involving the highly aggressive MDA-MB-231 breast cancer cell line demonstrated a significant reduction in cell viability by 55% after treatment with the compound at a concentration of 10 μM over three days. In vivo studies using xenograft models further confirmed these findings, with treated tumors showing reduced growth compared to controls .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity . In vitro assays revealed that it possesses moderate to good inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 75 to 150 µg/mL. Notably, the compound demonstrated exceptional activity against Pseudomonas aeruginosa with an MIC of 9.375 µg/mL .
The proposed mechanism of action for the anticancer and antimicrobial effects involves the inhibition of specific pathways critical for cell proliferation and survival. The presence of the bromine atom in the compound is thought to enhance its interaction with biological targets, potentially leading to increased efficacy in disrupting cellular functions associated with tumor growth and microbial resistance .
Case Study 1: Breast Cancer
In a controlled experiment, female BALB/c nude mice were inoculated with MDA-MB-231 cells and treated with this compound at a dosage of 20 mg/kg. Tumor measurements indicated a significant reduction in size compared to control groups receiving no treatment or vehicle control. This study highlights the potential of the compound as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Resistance
A series of experiments assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound could reduce the MIC for oxacillin significantly, suggesting its potential as an adjunct therapy in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide?
- Methodology : A one-pot, two-step solution-phase synthesis is widely used. First, a nucleophilic aromatic substitution (SNAr) reaction under basic conditions generates intermediates like 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent reduction and cyclization steps yield the indole-3-carboxamide scaffold. Modifications at the carboxamide nitrogen (e.g., bromophenyl groups) are achieved via coupling reactions using activated carbonyl derivatives like 2-bromobenzoyl chloride .
- Key Considerations : Solvent choice (DMF or pyridine) and temperature control (reflux vs. ambient) are critical for intermediate stability and yield optimization.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- <sup>13</sup>C NMR confirms substitution patterns (e.g., bromophenyl carbonyl vs. indole carboxamide) .
- LC-MS verifies molecular weight and purity, particularly for intermediates prone to side reactions (e.g., over-reduction of nitro groups) .
- Challenge : Differentiating regioisomers (e.g., substitution at N1 vs. C2 of indole) requires advanced 2D NMR (HSQC, HMBC) .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data for indole-3-carboxamides in anticancer vs. CNS-related studies?
- Context : Some derivatives show potent EGFR inhibition (IC50 < 1 µM in A549 cells) but weak activity in neuronal models (e.g., TRP channel modulation) .
- Methodological Approach :
- Target Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects.
- Physicochemical Analysis : LogP and polar surface area (PSA) differences may explain tissue-specific permeability .
- Data Reconciliation : Cross-validate cellular assays (e.g., MTT vs. Western blot) to rule out assay-specific artifacts .
Q. How does substitution at the indole N1 position influence receptor binding selectivity?
- Case Study : N1-alkylation (e.g., methyl or benzyl groups) enhances affinity for cannabinoid receptors (CB1/CB2), while N1-H derivatives favor EGFR inhibition .
- Structural Insights : Molecular docking (e.g., AutoDock Vina) reveals that N1 substituents sterically hinder access to EGFR's ATP-binding pocket but stabilize hydrophobic interactions in CB1 .
- Experimental Design : Synthesize a congeneric series with systematic N1 substitutions and compare IC50 values across targets .
Q. What analytical challenges arise in detecting trace impurities during scale-up synthesis?
- Impurity Profile : Common by-products include:
- Hydrolysis products : 2-Bromobenzoic acid (from amide bond cleavage) .
- Dimerization : Bis-indole carboxamides under high-temperature conditions .
- Resolution Strategies :
- HPLC-PDA : Use C18 columns with 0.1% TFA in acetonitrile/water gradients for baseline separation.
- HRMS-TOF : Assign exact masses to low-abundance impurities (<0.1%) .
Regulatory and Safety Considerations
Q. How do legislative classifications impact the handling of this compound in research settings?
- Regulatory Context : Under Kansas Session Laws (2024), indole-3-carboxamides with benzyl or naphthyl substitutions are classified as controlled substances due to structural similarity to synthetic cannabinoids .
- Compliance Measures :
- Document synthesis batches with DEA-approved registrations if substitutions match regulated scaffolds.
- Use non-benzyl alternatives (e.g., cycloalkylmethyl) in jurisdictions with strict analog laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
